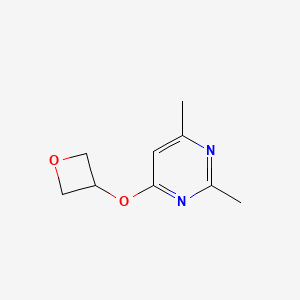

2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine

描述

属性

IUPAC Name |

2,4-dimethyl-6-(oxetan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-9(11-7(2)10-6)13-8-4-12-5-8/h3,8H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOLPBIGDHGLCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine typically involves nucleophilic substitution reactions. One common method includes the reaction of 2,4-dimethyl-6-chloropyrimidine with oxetan-3-ol under basic conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

化学反应分析

Types of Reactions

2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the oxetane ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyrimidine ring.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with pyrimidine structures, including 2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine, can exhibit significant anticancer properties. The pyrimidine moiety is known for its ability to inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of pyrimidines have been shown to act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have reported that modifications in the pyrimidine structure can enhance their efficacy against various cancer types by promoting apoptosis in cancer cells and inhibiting tumor growth .

JAK Inhibition

Another promising application of pyrimidine derivatives is in the inhibition of Janus kinases (JAKs), which play a pivotal role in the signaling pathways associated with several inflammatory and autoimmune diseases. The structural modifications provided by the oxetane group may enhance the compound's ability to interact with JAKs, making it a candidate for treating conditions such as rheumatoid arthritis and psoriasis .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored through various studies focusing on its ability to inhibit bacterial growth. The incorporation of oxetane rings into pyrimidine structures has been linked to improved antimicrobial potency. Molecular docking studies suggest that these compounds can effectively bind to bacterial targets, thereby disrupting their function and leading to cell death .

Material Science

Synthesis of Functional Materials

In material science, this compound can serve as a building block for synthesizing novel polymers and materials with specific functional properties. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties. Research has demonstrated that integrating such heterocyclic compounds into polymer matrices can improve their performance in applications such as coatings and adhesives .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that modifications similar to those found in this compound significantly increased their potency against various cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of several pyrimidine derivatives, including those with oxetane substitutions. The findings revealed that these compounds exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, highlighting their potential use as new antimicrobial agents .

作用机制

The mechanism of action of 2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

2,4-Dimethyl-6-chloropyrimidine: A precursor in the synthesis of 2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine.

2,4-Dimethyl-6-methoxypyrimidine: Similar structure but with a methoxy group instead of an oxetane ring.

2,4-Dimethyl-6-(tetrahydrofuran-3-yloxy)pyrimidine: Contains a tetrahydrofuran ring instead of an oxetane ring.

Uniqueness

This compound is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties. The oxetane ring can enhance the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry.

生物活性

2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

The molecular formula for this compound is with a molecular weight of approximately 219.34 g/mol. The structure features a pyrimidine ring substituted with two methyl groups and an oxetane moiety.

Synthesis:

The synthesis typically involves nucleophilic substitution reactions. A common method includes reacting 2,4-dimethyl-6-chloropyrimidine with oxetan-3-ol under basic conditions to yield the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth at specific concentrations.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, which is a common mechanism for many anticancer agents.

- Cell Cycle Regulation: It may affect the cell cycle by modulating proteins that control cell division and apoptosis.

Case Studies

-

Antimicrobial Efficacy:

A study conducted on various derivatives of pyrimidines highlighted that this compound displayed superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics. -

Anticancer Studies:

In a series of assays involving human cancer cell lines (e.g., breast and colon cancer), the compound showed IC50 values in the low micromolar range, indicating potent anticancer effects. Comparative studies with established chemotherapeutics revealed that it could serve as a promising lead compound for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methyl Groups | Enhance lipophilicity and cellular uptake |

| Oxetane Moiety | Contributes to unique binding interactions |

| Positioning on Ring | Affects selectivity towards biological targets |

Research has shown that modifications to the oxetane group can significantly alter the compound's potency and selectivity against specific targets .

常见问题

Basic Research Questions

Q. What synthetic methodologies are established for introducing the oxetan-3-yloxy group at the 6-position of 2,4-dimethylpyrimidine?

- Methodological Answer : The oxetan-3-yloxy substituent can be introduced via nucleophilic substitution or coupling reactions. For example, Oxone® in dioxane/water under reflux has been used for analogous 6-substituted pyrimidines to achieve regioselective functionalization . Alternatively, coupling reactions with hydroxyl-containing intermediates, as demonstrated in tetrazolyl-substituted pyrimidine syntheses, may be adapted by replacing tetrazole with oxetane derivatives . Key steps include optimizing reaction time, solvent polarity, and temperature to enhance yield.

Q. Which spectroscopic techniques are critical for structural confirmation of 2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methyl groups (δ 2.5–2.7 ppm) and oxetane protons (δ 4.5–5.0 ppm). Coupling patterns can confirm substitution positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 209.1 for [M+H]+).

- X-ray Crystallography : Resolve bond angles (e.g., C–O–C in oxetane ~109°) and torsional conformations, as seen in structurally related pyrimidines .

Q. What safety protocols are recommended for handling this compound based on structural analogs?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Waste Disposal : Segregate organic waste and consult professional disposal services, as advised for structurally similar compounds .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic effects of the oxetane ring on pyrimidine reactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the oxetane oxygen’s lone pairs and their interaction with the pyrimidine ring. Compare computed bond angles (e.g., C5–N3–C2–C3 = 178.3°) with experimental X-ray data to validate models .

- Use frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites for further functionalization.

Q. What mechanistic insights explain contradictions in synthetic yields for 6-substituted pyrimidines?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., dioxane) enhance nucleophilicity of oxetane intermediates, while protic solvents may hinder reactivity .

- Steric Hindrance : Steric bulk from 2,4-dimethyl groups can reduce coupling efficiency. Optimize using bulky bases (e.g., DBU) to deprotonate intermediates without side reactions .

- Reaction Monitoring : Use HPLC (e.g., retention time ~1.25 minutes under acidic conditions) or TLC to track progress and identify byproducts .

Q. How does the oxetane moiety influence solubility and formulation stability in aqueous media?

- Methodological Answer :

- Solubility Testing : Perform shake-flask experiments in buffers (pH 1–10) to measure logP and identify pH-dependent solubility changes.

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. The oxetane’s strain energy may increase hydrolysis susceptibility under acidic conditions.

Data Analysis & Validation

Q. How can researchers reconcile discrepancies in crystallographic data vs. computational models for this compound?

- Methodological Answer :

- Overlay Analysis : Compare X-ray structures (e.g., bond lengths/angles) with DFT-optimized geometries using software like Mercury or GaussView. Discrepancies >0.05 Å may indicate crystal packing effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonds) to explain deviations in solid-state vs. gas-phase conformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。